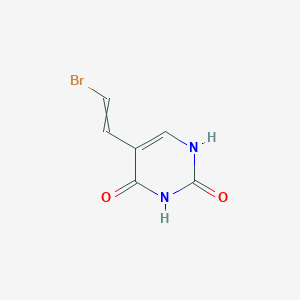

5(2-Bromovinyl)uracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5(2-Bromovinyl)uracil is a pyrimidine base and an inactive metabolite of the antiviral agents sorivudine and 5(2-bromovinyl)-2’-deoxyuridine.

Métodos De Preparación

The synthesis of 5(2-Bromovinyl)uracil typically involves halogenation reactions. One common method includes the reaction of uracil with bromine in the presence of a base to introduce the bromovinyl group. The reaction conditions often involve solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Análisis De Reacciones Químicas

5(2-Bromovinyl)uracil undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrogen peroxide, and various organic solvents are commonly used in these reactions.

Aplicaciones Científicas De Investigación

5(2-Bromovinyl)uracil has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Industry: Its derivatives are used in the development of antiviral drugs and other pharmaceutical products.

Mecanismo De Acción

The mechanism of action of 5(2-Bromovinyl)uracil involves the irreversible inactivation of dihydropyrimidine dehydrogenase in an NADPH-dependent manner. This inhibition enhances the efficacy of chemotherapeutic agents by preventing their breakdown, thereby increasing their availability and potency . The compound selectively targets viral enzymes, inhibiting viral DNA synthesis and replication .

Comparación Con Compuestos Similares

5(2-Bromovinyl)uracil can be compared with other similar compounds such as:

5(2-Iodovinyl)uracil: Similar in structure but with an iodine atom instead of bromine, it exhibits different reactivity and biological activity.

5(2-Bromo-1-chlorovinyl)uracil: Contains both bromine and chlorine atoms, leading to unique chemical properties and applications.

5(2-Bromovinyl)-2’-deoxyuridine: A closely related compound with additional antiviral properties and applications in medical research.

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity, mechanism of action, and applications in various fields.

Actividad Biológica

5(2-Bromovinyl)uracil (BVU) is a synthetic nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex virus (HSV). The compound's structure, characterized by the bromovinyl group, contributes to its biological activity, making it a subject of extensive research in virology and medicinal chemistry. This article explores the biological activity of BVU, highlighting key research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is chemically classified as a pyrimidine nucleoside analog. Its molecular formula is C6H5BrN2O2 with a molecular weight of approximately 203.02 g/mol. The presence of the bromovinyl group at the 5-position of uracil enhances its interaction with viral enzymes, making it an effective antiviral agent.

The primary mechanism through which BVU exhibits antiviral activity involves its phosphorylation into active nucleotide forms by viral thymidine kinase. This phosphorylation is crucial for its incorporation into viral DNA, thereby inhibiting viral replication. Studies indicate that BVU and its derivatives demonstrate significant activity against various strains of HSV.

In Vitro Studies

Research has shown that BVU exhibits marked activity against HSV-1 in vitro. A comparative study highlighted that while BVU was less potent than the reference compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), it shared a similar antiviral spectrum. In particular, BVU demonstrated protective effects in mouse models against lethal HSV-1 infections .

Comparative Efficacy

A table summarizing the antiviral efficacy of BVU and related compounds against HSV is provided below:

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| BVU | 0.15 | >100 | >666 |

| BVDU | 0.07 | >100 | >1428 |

| BrVaraUra | 0.49 | >100 | >204 |

*EC50: Effective concentration for 50% inhibition; CC50: Cytotoxic concentration for 50% cell viability; SI: Selectivity Index calculated as CC50/EC50 .

Case Studies

- HSV-1 Infection in Mice : In vivo studies demonstrated that BVU significantly protected mice from lethal disseminated HSV-1 infection. The results indicated that the compound could reduce viral load and improve survival rates when administered post-infection .

- Combination Therapy : A study explored the combination of BVU with other antiviral agents, revealing synergistic effects when used alongside anti-HIV nucleosides. This suggests potential applications in treating co-infections involving HIV and HSV .

Structure-Activity Relationship (SAR)

The structure-activity relationship of BVU has been extensively studied to optimize its antiviral properties. Variations in the nucleoside structure significantly affect biological activity:

- Analog Synthesis : A series of BVU analogs were synthesized to evaluate their antiviral activities against VZV and EBV. Among these, some analogs exhibited enhanced potency with EC50 values lower than that of BVU itself .

- Metabolic Stability : Research indicates that certain modifications to the sugar moiety can enhance metabolic stability and reduce susceptibility to phosphorolysis, thereby increasing the duration of action in vivo .

Propiedades

IUPAC Name |

5-(2-bromoethenyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGZIDBSXVMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.